4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene
CAS No.:
Cat. No.: VC9408317
Molecular Formula: C16H16ClNO2S
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H16ClNO2S |
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Molecular Weight | 321.8 g/mol |
IUPAC Name | 1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
Standard InChI | InChI=1S/C16H16ClNO2S/c1-11-10-16(12(2)9-14(11)17)21(19,20)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10H,7-8H2,1-2H3 |
Standard InChI Key | HMVJXOSBDXBPKA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES | CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC3=CC=CC=C32 |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene features a benzene ring substituted at the 1-position with an indolinylsulfonyl group, at the 4-position with a chlorine atom, and at the 2- and 5-positions with methyl groups. The indolinylsulfonyl moiety consists of an indoline heterocycle (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) linked via a sulfonyl (-SO₂-) bridge. This arrangement introduces significant steric bulk and electronic effects, influencing reactivity and intermolecular interactions .
Table 1: Hypothetical Molecular Properties
Property | Value/Description | Basis for Estimation |
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Molecular Formula | C₁₇H₁₇ClN₂O₂S | Summation of substituents |
Molecular Weight | 360.84 g/mol | Calculated from formula |
Topological Polar Surface Area | ~80 Ų | Sulfonamide and indoline contribution |
LogP (Octanol-Water) | ~3.5 | Chlorine and methyl hydrophobicity |
Electronic Effects and Substituent Interactions
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Chlorine (4-position): Exerts an electron-withdrawing inductive (-I) effect, deactivating the ring toward electrophilic substitution while directing incoming electrophiles to the ortho and para positions relative to itself .
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Methyl Groups (2- and 5-positions): Electron-donating (+I) groups that activate the ring and direct electrophiles to the para position relative to their own positions. The 2,5-dimethyl substitution creates a sterically hindered environment, particularly near the sulfonamide group .
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Indolinylsulfonyl Group: The sulfonyl bridge is strongly electron-withdrawing, further deactivating the benzene ring. The indoline nitrogen may participate in hydrogen bonding or serve as a site for protonation under acidic conditions .
Hypothetical Synthesis Pathways
Retrosynthetic Strategy
Disconnection of the sulfonamide bond yields two fragments:
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2,5-Dimethyl-4-chlorobenzenesulfonyl chloride
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Indoline
Synthesis of 2,5-Dimethyl-4-chlorobenzenesulfonyl Chloride
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Friedel-Crafts Methylation:
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Chlorination:
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Sulfonation:
Coupling with Indoline
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Sulfonamide Formation:
React 2,5-dimethyl-4-chlorobenzenesulfonyl chloride with indoline in the presence of a base (e.g., pyridine) to facilitate nucleophilic attack by the indoline’s secondary amine .
Predicted Physicochemical Properties
Thermal Stability and Phase Behavior
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Melting Point: Estimated 120–140°C (based on sulfonamide analogs with comparable molecular weights ).
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Boiling Point: Likely exceeds 300°C due to high molecular weight and polar functional groups promoting intermolecular interactions.
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Solubility:
Table 2: Hypothetical Spectroscopic Data
Technique | Predicted Signals |
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¹H NMR | - Aromatic protons: δ 7.2–7.5 (multiplet, 3H) - Methyl groups: δ 2.3–2.5 (singlets) - Indoline protons: δ 3.8–4.2 (m, 2H, CH₂), δ 6.6–7.0 (m, 4H) |
¹³C NMR | - Sulfonyl carbon: δ 55–60 - Aromatic carbons: δ 120–140 - Methyl carbons: δ 20–25 |
IR | - S=O stretch: ~1350 cm⁻¹ and 1150 cm⁻¹ - C-Cl stretch: ~750 cm⁻¹ |
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to improve yield in sulfonamide coupling step.
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Biological Screening: Prioritize assays against Gram-positive bacteria and tyrosine kinase family enzymes.
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Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity at the sulfonamide nitrogen.
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